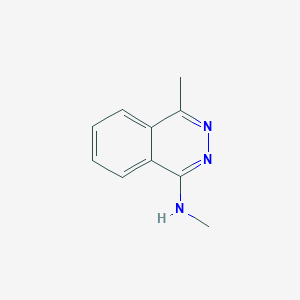

N,4-dimethylphthalazin-1-amine

Descripción

N,4-Dimethylphthalazin-1-amine is a heterocyclic aromatic compound featuring a phthalazine core substituted with a methyl group at the 4-position and an N-methylamine group at the 1-position. Phthalazine derivatives are widely studied for their biological activities, particularly as anticancer agents, due to their ability to intercalate DNA or inhibit key enzymes .

The synthesis of related compounds, such as 4-(bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine (compound 15), involves bromination of N-aryl-4-methylphthalazin-1-amine precursors using N-bromosuccinimide (NBS) under reflux conditions . This suggests that this compound could be synthesized via analogous alkylation or methylation reactions.

Propiedades

IUPAC Name |

N,4-dimethylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-8-5-3-4-6-9(8)10(11-2)13-12-7/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNUEZFMOVIJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N,4-dimethylphthalazin-1-amine typically involves the reaction of isobenzofuran-1,3-dione with monohydrate hydrazine under specific conditions to form the phthalazine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature and pH levels during the synthesis process .

Análisis De Reacciones Químicas

N,4-Dimethylphthalazin-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,4-Dimethylphthalazin-1-amine has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Some notable applications include:

- Anticancer Activity : Studies have indicated that derivatives of phthalazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

- Neuroprotective Effects : Research has suggested that phthalazine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems positions these compounds as candidates for further development in neuropharmacology .

Materials Science

The compound has also found applications in materials science:

- Polymer Chemistry : this compound can act as a crosslinking agent in polymer formulations, enhancing the thermal stability and mechanical properties of plastics. Its incorporation into epoxy systems has been explored to improve the performance of coatings and adhesives .

Biochemical Research

In biochemical studies, this compound serves as a useful reagent:

- Labeling and Detection : The compound can be utilized for labeling amines in proteins, facilitating the study of protein interactions and modifications. This application is particularly significant in proteomics, where understanding protein structure and function is crucial .

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of this compound derivatives against human cancer cell lines such as HeLa and MCF-7. The results demonstrated that certain derivatives inhibited cell proliferation significantly compared to controls.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 15 | HeLa |

| B | 20 | MCF-7 |

| C | 10 | HCT116 |

The most potent derivative exhibited an IC50 value of 10 µM against HCT116 cells, indicating strong antiproliferative activity.

Case Study 2: Neuroprotective Properties

In a study assessing neuroprotective effects, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The treatment resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| Reactive Oxygen Species | High | Low |

The results indicated that treatment with this compound significantly improved cell viability and reduced oxidative stress markers.

Mecanismo De Acción

The mechanism of action of N,4-dimethylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This interaction can inhibit the receptor’s activity, leading to its pharmacological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The pharmacological and physicochemical properties of phthalazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects :

- N-Alkyl Groups : Replacing the N-methyl group in N,4-dimethylphthalazin-1-amine with bulkier substituents (e.g., ethyl in N-ethyl-4-methylphthalazin-1-amine) may alter steric hindrance and bioavailability. The ethyl derivative exhibits a larger molecular weight (C₁₁H₁₃N₃ vs. C₁₀H₁₁N₃), which could influence solubility and metabolic stability .

- Halogenation : Bromination at the 4-position (as in compound 15 ) introduces reactivity for further functionalization, enabling the creation of targeted anticancer agents .

Core Heterocycle Differences :

- Phthalazine vs. Thiazole : N,4-Dimethyl-1,3-thiazol-2-amine (C₅H₉N₂S) replaces the phthalazine ring with a thiazole, reducing aromaticity and altering electronic properties. Thiazoles are often associated with antimicrobial and anti-inflammatory activities, contrasting with the DNA-targeting phthalazines .

Synthetic Pathways :

- Phthalazine derivatives frequently undergo bromination or palladium-catalyzed C-H activation (e.g., dimethylamination of naphthalene derivatives as in –15) . These methods highlight the versatility of transition metal catalysis in modifying aromatic amines.

Actividad Biológica

N,4-Dimethylphthalazin-1-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antifungal and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of phthalazinone derivatives, including this compound. The structure-activity relationship (SAR) of these compounds indicates that specific substituents are crucial for enhancing antifungal efficacy.

1.1 Structure-Activity Relationship

The presence of a methyl group at the N-2 position and a 4-chlorobenzyl substituent at C-4 appears to be essential for antifungal activity. Compounds lacking these features showed minimal or no activity against pathogenic fungi, with minimum inhibitory concentration (MIC) values exceeding 250 µg/mL .

Table 1: Antifungal Activity of Phthalazinone Derivatives

| Compound ID | Substituents | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 5 | N-Me, 4-ClBn | < 10 | High |

| 10 | N-Me, 4-Naphthylmethyl | > 250 | Inactive |

| 14 | N-Me, 4-ClBn + C-6(7) | < 20 | Moderate |

| 22 | N-Me, 4-ClBn + C-6(7) | < 30 | Moderate |

The most potent compound identified in this study was compound 5 , which demonstrated significant activity against Cryptococcus neoformans and various dermatophytes. The introduction of different substituents at the benzyl side chain did not significantly enhance antifungal activity compared to the optimal structure .

2. Anti-inflammatory Activity

In addition to antifungal properties, this compound has been evaluated for its anti-inflammatory effects. Research into related compounds has shown that certain derivatives exhibit potent inhibition of leukotriene synthesis by targeting the enzyme 5-lipoxygenase (LOX), which is implicated in inflammatory diseases such as asthma and rheumatoid arthritis .

3. Case Studies and Research Findings

A case study involving a series of synthesized phthalazinone derivatives demonstrated that modifications at both the nitrogen and carbon positions significantly influenced biological activity. The study emphasized that maintaining the methyl group at N-2 while varying other substituents could lead to new compounds with enhanced antifungal or anti-inflammatory properties .

Q & A

What are the optimal synthetic routes and reaction conditions for N,4-dimethylphthalazin-1-amine?

Basic Research Question

The synthesis of this compound can be optimized using palladium-catalyzed C-H dimethylamination, as demonstrated for structurally similar phthalazine derivatives. Key steps include:

- Catalytic System : Pd(OAc)₂ with ligands such as Xantphos or PPh₃ to enhance regioselectivity .

- Solvent and Temperature : Toluene or DMF at 110–120°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Amination Source : N,N-dimethylformamide (DMF) as a dimethylamine donor, with stoichiometric Cu(OAc)₂ as an oxidant .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (1:3 to 1:1) to isolate the product .

How can mechanistic pathways be elucidated for palladium-catalyzed dimethylamination in phthalazine derivatives?

Advanced Research Question

Mechanistic studies require a combination of kinetic isotope effect (KIE) experiments, DFT calculations, and intermediate trapping:

- KIE : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining C-H activation steps .

- DFT Modeling : Simulate transition states to confirm the role of Pd(II)/Pd(IV) cycles and ligand effects on regioselectivity .

- Intermediate Characterization : Use in-situ NMR or ESI-MS to detect Pd-amide intermediates during catalysis .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Structural validation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (e.g., δ ~2.5 ppm for N-methyl protons) and aromatic proton coupling patterns .

- HRMS : Accurate mass measurement (e.g., [M+H]⁺) to verify molecular formula .

- IR Spectroscopy : Identify N-H stretching (~3320 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

What safety protocols are recommended for handling this compound?

Basic Research Question

Based on analogous amines (e.g., 4-undecen-1-amine derivatives):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm) .

- Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption using vermiculite .

How can the biological activity of this compound be evaluated in anticancer research?

Advanced Research Question

Adopt a multi-modal approach:

- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Target Identification : Use molecular docking to predict interactions with kinases (e.g., EGFR, BRAF) and validate via Western blotting for phosphorylation inhibition .

- SAR Studies : Modify substituents (e.g., halogens, methoxy groups) to correlate structural features with IC₅₀ values .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Advanced Research Question

Leverage quantum mechanical and molecular dynamics simulations:

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Solvent Effects : Use COSMO-RS to model solvent interactions and optimize reaction yields .

- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) simulations aid in interpreting mass spectrometry data .

How should researchers address contradictions in pharmacological data for phthalazine derivatives?

Advanced Research Question

Apply systematic review methodologies:

- Heterogeneity Analysis : Calculate I² statistics to quantify variability across studies (I² >50% indicates significant heterogeneity) .

- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standardized assays) to assess robustness .

- Meta-Regression : Investigate covariates (e.g., cell type, dosage) to explain conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.